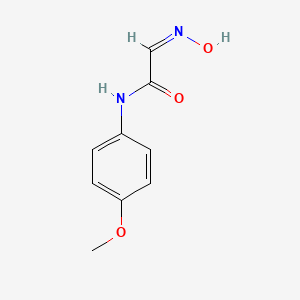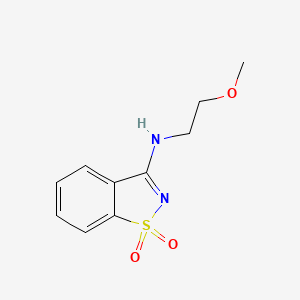![molecular formula C6H6N8O2 B7773386 5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene](/img/structure/B7773386.png)
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Vue d'ensemble
Description
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’5,6]pyrazino[2,3-E]pyrazine: is a complex heterocyclic compound featuring multiple nitrogen and oxygen atoms within its structure. This compound is part of a broader class of energetic materials known for their high performance and stability under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine typically involves the cyclization of precursor molecules containing oxadiazole and pyrazine rings. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Analyse Des Réactions Chimiques
Types of Reactions
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen and oxygen atoms within the rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of high-energy materials and explosives.
Mécanisme D'action
The mechanism by which 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen and oxygen atoms, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]pyrazine: Another heterocyclic compound with similar energetic properties.
4a,5,7a,8-tetrahydro-4H-imidazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazine-6(7H)-ketone: Known for its high-density and high-performance characteristics.
Uniqueness
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine is unique due to its specific ring structure and the presence of multiple nitrogen and oxygen atoms, which contribute to its stability and energetic properties .
Propriétés
IUPAC Name |
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N8O2/c7-1-2(9-5-3(7)11-15-13-5)10-6-4(8-1)12-16-14-6/h1-2H,(H,7,11)(H,8,12)(H,9,13)(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZRHMPPQJNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC3=NON=C3N1)NC4=NON=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773337.png)

![2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol](/img/structure/B7773348.png)

![2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione](/img/structure/B7773365.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7773389.png)
![Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate](/img/structure/B7773405.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B7773414.png)

